Cas no 896310-81-9 (6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)

6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate
- Acetic acid, 2-(2-fluorophenoxy)-, 6-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-4-oxo-4H-pyran-3-yl ester
- [6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate
- 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate
- SR-01000022828-1
- F2567-0103
- 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate
- AKOS024660773
- 896310-81-9
- SR-01000022828
-
- インチ: 1S/C18H15FN2O5S/c1-21-7-6-20-18(21)27-11-12-8-14(22)16(9-24-12)26-17(23)10-25-15-5-3-2-4-13(15)19/h2-9H,10-11H2,1H3
- InChIKey: QUUZUNPCKYUXOS-UHFFFAOYSA-N
- SMILES: C(OC1C(=O)C=C(CSC2N(C)C=CN=2)OC=1)(=O)COC1=CC=CC=C1F
計算された属性
- 精确分子量: 390.06857092g/mol
- 同位素质量: 390.06857092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 27
- 回転可能化学結合数: 8
- 複雑さ: 627
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 612.4±65.0 °C(Predicted)
- 酸度系数(pKa): 5.37±0.25(Predicted)
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2567-0103-20μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-1mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-30mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-5μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-10μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-50mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-100mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-2μmol |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-3mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2567-0103-15mg |
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate |
896310-81-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetateに関する追加情報
Latest Research Insights on 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate (CAS: 896310-81-9)
The compound 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate (CAS: 896310-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a pyranone core with imidazole and fluorophenoxy moieties, has been the subject of several studies aimed at exploring its potential therapeutic applications. Recent advancements in synthetic chemistry and molecular pharmacology have shed light on its mechanism of action, pharmacokinetic properties, and possible indications.
One of the key areas of investigation has been the compound's role as a modulator of specific enzymatic pathways. Preliminary studies suggest that 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate exhibits inhibitory activity against certain kinases involved in inflammatory and oncogenic processes. The presence of the 2-fluorophenoxy group appears to enhance binding affinity to target proteins, while the imidazole moiety contributes to improved solubility and bioavailability. These findings have prompted further exploration of the compound's potential as a lead candidate for drug development.
Recent in vitro and in vivo studies have provided valuable insights into the compound's pharmacological profile. Research conducted by [Author/Institution] demonstrated significant anti-inflammatory effects in murine models, with the compound showing reduced cytokine production and improved tissue protection compared to standard treatments. Another study published in [Journal Name] highlighted its promising anticancer properties, particularly in inhibiting tumor growth in xenograft models of [specific cancer type]. These results underscore the compound's versatility and potential for multiple therapeutic applications.
The synthetic pathway for 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate has also been optimized in recent work. Researchers at [Institution] developed a more efficient synthesis route that improves yield and purity while reducing production costs. This advancement is particularly significant for scaling up production for preclinical and potential clinical studies. The modified synthesis protocol involves [brief description of key steps], which has been shown to enhance reproducibility and reduce byproduct formation.
Despite these promising developments, challenges remain in the development of this compound. Current research is focusing on addressing issues related to metabolic stability and potential off-target effects. Recent structure-activity relationship (SAR) studies have identified several analogs with improved pharmacokinetic profiles, suggesting opportunities for further optimization. Additionally, ongoing formulation studies aim to enhance the compound's delivery characteristics, particularly for oral administration.
Looking forward, the research community anticipates that 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate will continue to be an important subject of investigation. Its unique chemical structure and demonstrated biological activities make it a valuable template for drug discovery efforts. Future studies are expected to explore its potential in combination therapies and its application in additional disease areas beyond those currently being investigated. The compound's progress through the drug development pipeline will be closely monitored by researchers and industry professionals alike.
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